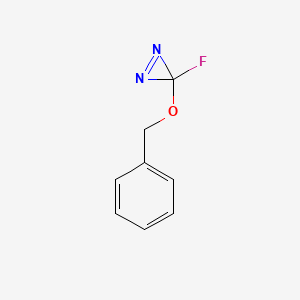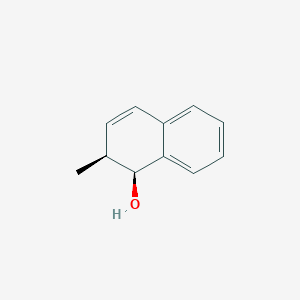
3-(Benzyloxy)-3-fluoro-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-3-fluoro-3H-diazirene is an organic compound that features a diazirene ring substituted with a benzyloxy group and a fluorine atom. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-3-fluoro-3H-diazirene typically involves the following steps:
Formation of the Diazirene Ring: This can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a fluorinating agent under controlled conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the diazirene intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-3-fluoro-3H-diazirene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the diazirene ring can lead to the formation of amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the diazirene ring can produce primary or secondary amines.
Substitution: Substitution of the fluorine atom can result in various substituted diazirenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-3-fluoro-3H-diazirene has several applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery for developing photoactivated drugs.
Industry: Utilized in the development of photochemical materials and sensors.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-3-fluoro-3H-diazirene involves its photochemical properties. Upon exposure to light, the diazirene ring undergoes a photolytic cleavage, generating reactive intermediates that can form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study molecular interactions by forming stable adducts with target proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-3H-diazirene: Lacks the fluorine atom, which may affect its reactivity and photochemical properties.
3-Fluoro-3H-diazirene: Lacks the benzyloxy group, which may influence its solubility and interaction with biological molecules.
Benzyloxy-3H-diazirene: Similar structure but without the fluorine atom, potentially altering its chemical behavior.
Uniqueness
3-(Benzyloxy)-3-fluoro-3H-diazirene is unique due to the presence of both the benzyloxy group and the fluorine atom. This combination imparts distinct photochemical properties and reactivity, making it valuable for specific applications in photochemistry and photobiology.
Propiedades
Número CAS |
134613-19-7 |
|---|---|
Fórmula molecular |
C8H7FN2O |
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
3-fluoro-3-phenylmethoxydiazirine |
InChI |
InChI=1S/C8H7FN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
FZBOWHHFCLFMLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2(N=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)


![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)


![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)
![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)
![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)
